molecular formula C11H16N2O3S B479122 4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine CAS No. 114500-32-2

4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine

Cat. No.: B479122
CAS No.: 114500-32-2
M. Wt: 256.32g/mol
InChI Key: ZDEUKHHQBDSQPP-UHFFFAOYSA-N
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Description

4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine is an organic compound characterized by the presence of a methyl group, a morpholine ring, and a sulfonyl group attached to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine typically involves the sulfonylation of 4-methyl-3-aminophenylamine with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group or even to a thiol group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid
  • 4-Methyl-3-(morpholine-4-sulfonyl)-aniline
  • 4-Methyl-3-(morpholine-4-sulfonyl)-phenol

Uniqueness

4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine is unique due to the presence of both a sulfonyl group and a morpholine ring, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications, particularly in the synthesis of complex molecules and the study of biological systems.

Properties

IUPAC Name

4-methyl-3-morpholin-4-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-9-2-3-10(12)8-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEUKHHQBDSQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114500-32-2
Record name 4-methyl-3-(morpholine-4-sulfonyl)aniline
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